molecular formula C13H10F3N3O3 B6951029 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B6951029
M. Wt: 313.23 g/mol
InChI Key: HPWYMVBBWAYMJJ-UHFFFAOYSA-N
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Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrano[4,3-b]pyridine moiety with an oxazole ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)11-10(18-6-22-11)12(20)19-8-3-7-5-21-2-1-9(7)17-4-8/h3-4,6H,1-2,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWYMVBBWAYMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CC(=C2)NC(=O)C3=C(OC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[4,3-b]pyridine core, followed by the introduction of the oxazole ring and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide include other pyrano[4,3-b]pyridine derivatives and oxazole-containing compounds. What sets this compound apart is the presence of both the pyrano[4,3-b]pyridine and oxazole moieties, along with the trifluoromethyl group, which may confer unique chemical and biological properties. Some similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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